molecular formula C15H21N5O5 B15161914 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)- CAS No. 849024-93-7

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-

Cat. No.: B15161914
CAS No.: 849024-93-7
M. Wt: 351.36 g/mol
InChI Key: RRCLZBAVLYRXCC-ZIAGYGMSSA-N
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Description

Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)-: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety linked to a cyclohexyl ring substituted with a dimethylamino group and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- typically involves the reaction of a cyclohexylamine derivative with a dinitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Preparation of Cyclohexylamine Derivative: The starting material, (1R,2R)-2-(dimethylamino)cyclohexylamine, is synthesized through a series of reactions involving the reduction of corresponding ketones or nitriles.

    Reaction with Dinitrophenyl Isocyanate: The cyclohexylamine derivative is then reacted with 3,5-dinitrophenyl isocyanate in an appropriate solvent, such as dichloromethane, under an inert atmosphere to form the urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl ring, converting them to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts. Its unique structure allows for the creation of complex molecular architectures.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine: The compound’s derivatives are explored for their pharmacological properties

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it valuable in the production of polymers and coatings.

Mechanism of Action

The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions, stabilizing transition states or binding to active sites. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

  • N,N’-Bis(3,5-dinitrophenyl)urea
  • N-(3,5-Dinitrophenyl)-N’-(2-dimethylaminoethyl)urea
  • N-(3,5-Dinitrophenyl)-N’-(cyclohexyl)urea

Comparison: Compared to similar compounds, Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- is unique due to the presence of the cyclohexyl ring with a dimethylamino group This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules

Properties

CAS No.

849024-93-7

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(3,5-dinitrophenyl)urea

InChI

InChI=1S/C15H21N5O5/c1-18(2)14-6-4-3-5-13(14)17-15(21)16-10-7-11(19(22)23)9-12(8-10)20(24)25/h7-9,13-14H,3-6H2,1-2H3,(H2,16,17,21)/t13-,14-/m1/s1

InChI Key

RRCLZBAVLYRXCC-ZIAGYGMSSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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